2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol
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Overview
Description
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a phenoxyethyl group attached to the pyrimidine ring. It is a high-purity chemical compound used in various advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol typically involves the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-6-methyl-4-pyrimidinol: A metabolite of pirimiphos-methyl, used as an analytical standard.
6-Methyl-2-phenylpyrimidin-4-ol: Another pyrimidine derivative with similar structural features.
Uniqueness
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol is unique due to its phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-(1-phenoxyethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(17-11-6-4-3-5-7-11)12-8-13(16)15-10(2)14-12/h3-9H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZAJGRDQSNMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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